molecular formula C15H12Cl4O3 B13810454 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol CAS No. 53283-84-4

1,3-Bis(2,4-dichlorophenoxy)propan-2-ol

Cat. No.: B13810454
CAS No.: 53283-84-4
M. Wt: 382.1 g/mol
InChI Key: PMVGCELXEZOBJV-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-dichlorophenoxy)propan-2-ol is an organic compound characterized by the presence of two 2,4-dichlorophenoxy groups attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4-dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Bis(2,4-dichlorophenoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4-difluorophenoxy)propan-2-ol
  • 1,3-Bis(2,4-dibromophenoxy)propan-2-ol
  • 1,3-Bis(2,4-dimethylphenoxy)propan-2-ol

Uniqueness

1,3-Bis(2,4-dichlorophenoxy)propan-2-ol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. These properties include increased reactivity in substitution reactions and potential biological activity .

Properties

CAS No.

53283-84-4

Molecular Formula

C15H12Cl4O3

Molecular Weight

382.1 g/mol

IUPAC Name

1,3-bis(2,4-dichlorophenoxy)propan-2-ol

InChI

InChI=1S/C15H12Cl4O3/c16-9-1-3-14(12(18)5-9)21-7-11(20)8-22-15-4-2-10(17)6-13(15)19/h1-6,11,20H,7-8H2

InChI Key

PMVGCELXEZOBJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(COC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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